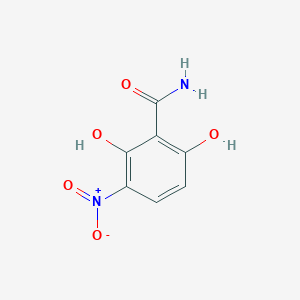

2,6-Dihydroxy-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dihydroxy-5-nitrobenzamide is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of 2,6-dihydroxy-5-nitrobenzamide is C7H8N2O4. It features a benzene ring substituted with two hydroxyl groups and one nitro group, along with an amide functional group. The synthesis typically involves the nitration of 2-hydroxybenzamide using a mixture of nitric acid and sulfuric acid, leading to the formation of the nitro group at the 5-position of the aromatic ring. The purification process often employs column chromatography to isolate the desired compound from by-products.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains. For example, it has shown significant inhibition of growth in Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Molecular docking studies suggest that this compound can interact with enzymes involved in inflammatory processes, indicating its potential as a therapeutic agent for conditions such as arthritis.

- Anticancer Activity : Case studies have highlighted its ability to induce apoptosis in cancer cells while sparing normal cells. In particular, experiments on breast cancer models revealed significant anticancer effects with minimal toxicity to healthy tissues .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

-

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, particularly against Staphylococcus aureus and Escherichia coli.

- Case Study on Anti-inflammatory Applications

Eigenschaften

Molekularformel |

C7H6N2O5 |

|---|---|

Molekulargewicht |

198.13 g/mol |

IUPAC-Name |

2,6-dihydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C7H6N2O5/c8-7(12)5-4(10)2-1-3(6(5)11)9(13)14/h1-2,10-11H,(H2,8,12) |

InChI-Schlüssel |

YHFAUBOWOFLQCB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)N)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.